molecular formula C10H18N2O3S B4412693 N-allyl-1-(methylsulfonyl)piperidine-3-carboxamide

N-allyl-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B4412693
M. Wt: 246.33 g/mol
InChI Key: JUNPCYAYTGWJNU-UHFFFAOYSA-N
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Description

N-allyl-1-(methylsulfonyl)piperidine-3-carboxamide is a compound of interest in various fields of chemistry and biology. It features an allyl group, a methylsulfonyl group, and a piperidine ring, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the allylation of piperidine derivatives. One common method includes the use of allyl alcohol and secondary amines in the presence of a palladium catalyst . The reaction conditions often involve mild temperatures and the use of polar solvents like ethanol to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes using nickel or palladium catalysts. These methods are designed to be efficient and environmentally friendly, utilizing accessible starting materials and inexpensive catalysts .

Chemical Reactions Analysis

Types of Reactions

N-allyl-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles, basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

N-allyl-1-(methylsulfonyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-allyl-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to its combination of an allyl group, a methylsulfonyl group, and a piperidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylsulfonyl-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-3-6-11-10(13)9-5-4-7-12(8-9)16(2,14)15/h3,9H,1,4-8H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNPCYAYTGWJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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